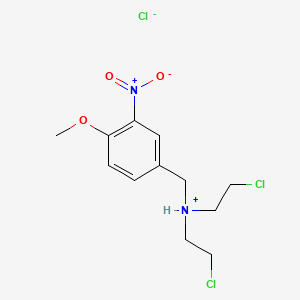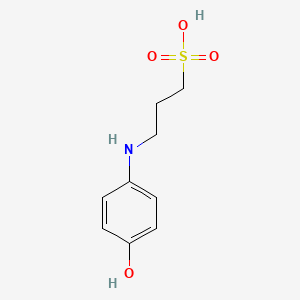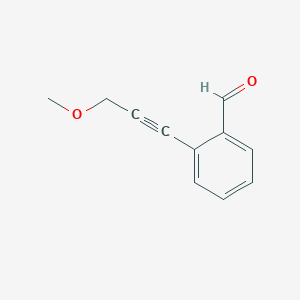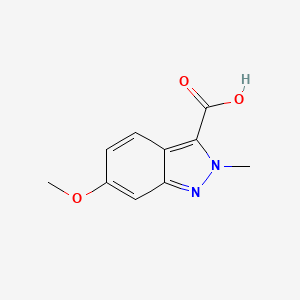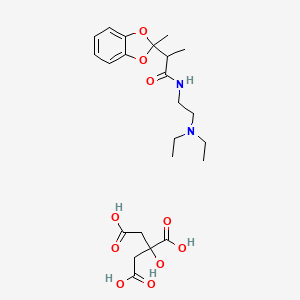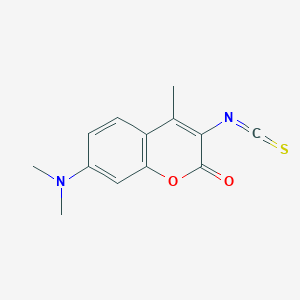
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate(DACITC)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves several steps. One common method includes the reaction of 7-dimethylamino-4-methylcoumarin with thiophosgene to introduce the isothiocyanate group . The reaction conditions typically involve the use of solvents such as acetonitrile, chloroform, N,N-dimethylformamide, or methanol . The compound is then purified through recrystallization to obtain yellow needle-like crystals .
Analyse Chemischer Reaktionen
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and primary amines to form fluorescent derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions:
Major Products: The primary products formed are fluorescent derivatives used in various applications.
Wissenschaftliche Forschungsanwendungen
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate involves its ability to form covalent bonds with alcohols and primary amines, resulting in fluorescent derivatives . The fluorescence properties of the compound are due to the presence of the coumarin moiety, which absorbs light and emits fluorescence at a specific wavelength . This makes it a valuable tool for detecting and analyzing various substances.
Vergleich Mit ähnlichen Verbindungen
7-Dimethylamino-4-methylcoumarin-3-isothiocyanate can be compared with other fluorescent labeling reagents, such as:
Tetramethylrhodamine-5-isothiocyanate (5-TRITC): Another fluorescent labeling reagent used for similar applications.
Malachite Green Isothiocyanate (MGITC): Used in surface-enhanced Raman scattering (SERS) analysis.
The uniqueness of 7-Dimethylamino-4-methylcoumarin-3-isothiocyanate lies in its specific fluorescence properties and its ability to form stable covalent bonds with target molecules, making it highly effective for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
7-(dimethylamino)-3-isothiocyanato-4-methylchromen-2-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-10-5-4-9(15(2)3)6-11(10)17-13(16)12(8)14-7-18/h4-6H,1-3H3 |
InChI-Schlüssel |
WJBRBKATBOTUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


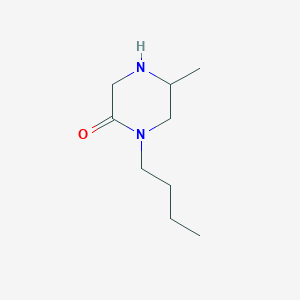
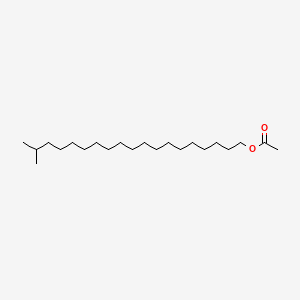
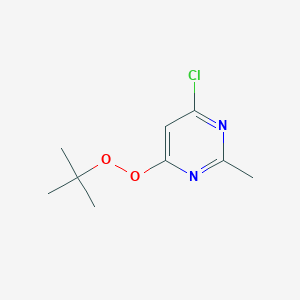
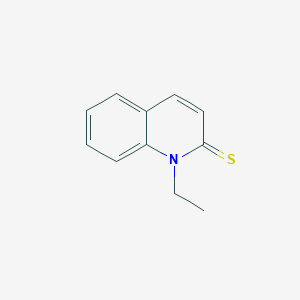
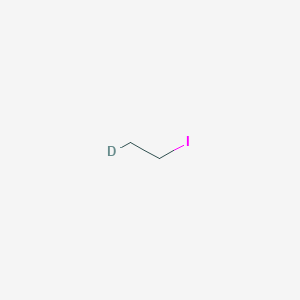
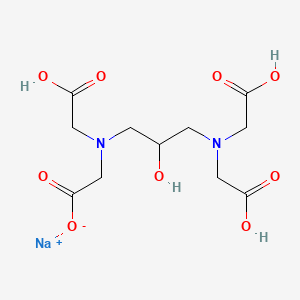
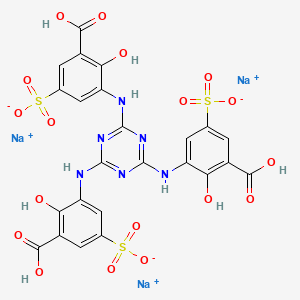
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
